7-(4-chlorophenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
7-(4-Chlorophenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a cyclin-dependent kinase 2 (CDK2) inhibitor, making it a promising candidate for cancer treatment .
Preparation Methods
The synthesis of 7-(4-chlorophenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves oxidative cyclization reactions. One common method includes the use of FeCl3 as a catalyst . Another approach involves a one-pot synthesis using a tropine-based dicationic molten salt as an active catalyst, which is both environmentally friendly and efficient . The reaction conditions often include solvent-free environments or the use of ethanol as a green solvent, with high yields ranging from 90% to 98% .
Chemical Reactions Analysis
7-(4-Chlorophenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents, although specific conditions and products are less documented.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Biology: It is used in the study of cell cycle regulation and apoptosis, particularly in cancer research.
Medicine: As a CDK2 inhibitor, it shows potential in cancer therapy by selectively targeting tumor cells.
Industry: Its derivatives are used in the development of diagnostic and theranostic systems.
Mechanism of Action
The primary mechanism of action of 7-(4-chlorophenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves the inhibition of CDK2/cyclin A2. This inhibition leads to alterations in cell cycle progression and induction of apoptosis in cancer cells . The compound fits well into the CDK2 active site through essential hydrogen bonding with Leu83, as confirmed by molecular docking simulations .
Comparison with Similar Compounds
Similar compounds include:
Pyrazolo[3,4-d]pyrimidine: Another CDK2 inhibitor with a similar scaffold.
Pyrazolo[1,5-a]pyrimidine: Known for its antimetabolite properties in purine biochemical reactions.
Pyrazolo[5,1-c]triazine: Exhibits a broad range of biological activities, including antiviral and antitumor properties.
The uniqueness of 7-(4-chlorophenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine lies in its potent dual activity against cancer cell lines and CDK2, making it a valuable compound in cancer research and therapy .
Properties
Molecular Formula |
C18H11ClN6 |
---|---|
Molecular Weight |
346.8 g/mol |
IUPAC Name |
10-(4-chlorophenyl)-4-phenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C18H11ClN6/c19-13-6-8-14(9-7-13)25-17-15(10-21-25)18-22-16(23-24(18)11-20-17)12-4-2-1-3-5-12/h1-11H |
InChI Key |
ATLSKPYRUABYOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=NC4=C(C3=N2)C=NN4C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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